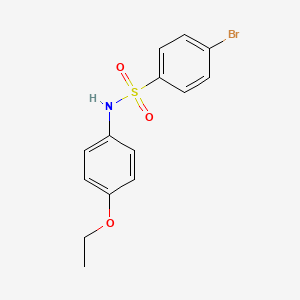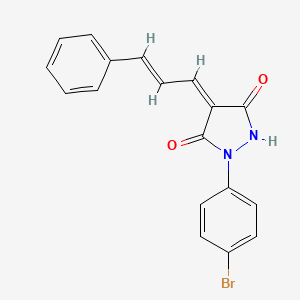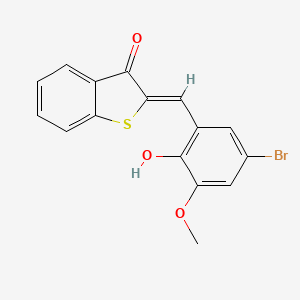
4-bromo-N-(4-ethoxyphenyl)benzenesulfonamide
Overview
Description
“4-bromo-N-(4-ethoxyphenyl)benzenesulfonamide” is a chemical compound with the linear formula C15H14BrNO3S . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich . The molecular weight of this compound is 368.252 .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula C15H14BrNO3S . This indicates that the molecule is composed of 15 carbon atoms, 14 hydrogen atoms, 1 bromine atom, 1 nitrogen atom, 3 oxygen atoms, and 1 sulfur atom .Mechanism of Action
4-bromo-N-(4-ethoxyphenyl)benzenesulfonamide works as a pH indicator by changing color in response to changes in pH. The mechanism of action of this compound as a molecular probe involves its interaction with proteins. This compound can bind to proteins through its sulfonamide group, and its fluorescence properties can be used to monitor the movement of the protein within the cell.
Biochemical and Physiological Effects
This compound has no known biochemical or physiological effects on cells or organisms. It is considered to be non-toxic and non-carcinogenic. However, it is important to note that this compound should be handled with care as it can cause skin and eye irritation.
Advantages and Limitations for Lab Experiments
The advantages of using 4-bromo-N-(4-ethoxyphenyl)benzenesulfonamide in lab experiments include its high sensitivity to pH changes, its ability to conjugate to proteins, and its non-toxic nature. However, the limitations of using this compound include its limited pH range, which makes it unsuitable for measuring pH in acidic or alkaline environments. This compound is also susceptible to photobleaching, which can limit its use in long-term experiments.
Future Directions
There are several future directions for the use of 4-bromo-N-(4-ethoxyphenyl)benzenesulfonamide in scientific research. One direction is the development of this compound-based sensors for the detection of pH changes in living cells. Another direction is the use of this compound as a molecular probe for the study of protein interactions and signaling pathways. Additionally, the development of this compound derivatives with improved sensitivity and stability could expand its use in a variety of applications.
Conclusion
In conclusion, this compound, or this compound, is a sulfonamide compound that has been widely used in scientific research as a pH indicator and a molecular probe. This compound has a unique set of properties that make it useful in a variety of applications. Its non-toxic nature and ability to conjugate to proteins make it a valuable tool for studying cellular processes. As research in this area continues, it is likely that this compound will find new applications in a variety of fields.
Scientific Research Applications
4-bromo-N-(4-ethoxyphenyl)benzenesulfonamide has been extensively used in scientific research as a pH indicator and a molecular probe. This compound has a pKa value of 7.9, which makes it suitable for measuring pH in the range of 6.5 to 9.5. This compound has also been used as a molecular probe to study protein localization and trafficking. This compound can be conjugated to proteins and used to monitor their movement within cells.
Safety and Hazards
properties
IUPAC Name |
4-bromo-N-(4-ethoxyphenyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO3S/c1-2-19-13-7-5-12(6-8-13)16-20(17,18)14-9-3-11(15)4-10-14/h3-10,16H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSFFGPHZCPDFSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-({[4-(4-morpholinyl)phenyl]amino}carbonothioyl)-2,2-diphenylacetamide](/img/structure/B3557928.png)
![N-[4-(diethylamino)phenyl]-3,5-diethoxybenzamide](/img/structure/B3557930.png)
![N-({[4-(acetylamino)phenyl]amino}carbonothioyl)-4-biphenylcarboxamide](/img/structure/B3557937.png)
![N-({[4-(4-morpholinyl)phenyl]amino}carbonothioyl)-4-biphenylcarboxamide](/img/structure/B3557940.png)
![2-[4-(4-chlorobenzoyl)-1-piperazinyl]-4,6-di-1-piperidinyl-1,3,5-triazine](/img/structure/B3557961.png)

![3-({[4-(benzoylamino)phenyl]amino}sulfonyl)-N-(4-bromophenyl)benzamide](/img/structure/B3557988.png)

![3-(2-chlorophenyl)-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]acrylamide](/img/structure/B3558010.png)
![7-[(4-chlorobenzyl)oxy]-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-4H-chromen-4-one](/img/structure/B3558017.png)
![3-allyl-2-[(2-oxo-2-phenylethyl)thio]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3558022.png)

![N-[4-(1-azepanylcarbonyl)-1-phenyl-1H-pyrazol-5-yl]-2-phenylacetamide](/img/structure/B3558032.png)
![ethyl 5'-[(phenoxyacetyl)amino]-2,3'-bithiophene-4'-carboxylate](/img/structure/B3558039.png)